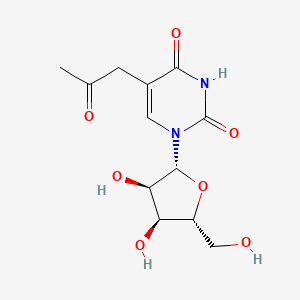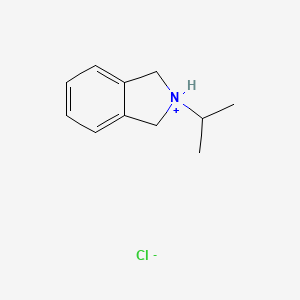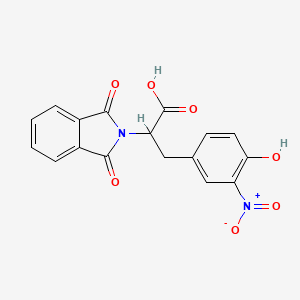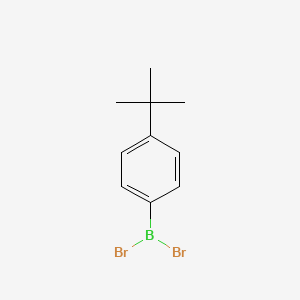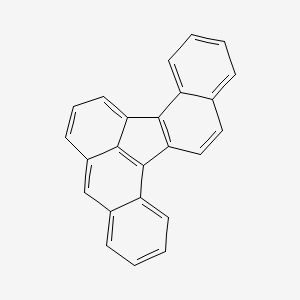
Naphth(2,1-a)aceanthrylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphth(2,1-a)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a derivative of fluoranthene and is known for its complex structure, which includes multiple fused benzene rings. This compound is of interest due to its potential carcinogenic, mutagenic, and tumorigenic properties .
準備方法
Synthetic Routes and Reaction Conditions
Naphth(2,1-a)aceanthrylene can be synthesized through various methods. One common approach involves the dehydrogenation of dihydronaphth(2,1-a)azulenes, which are obtained by the reaction of 2H-cyclohepta[b]furan-2-one with pyrrolidinyl-dihydronaphthalenes . Another method involves the cycloaddition of benzyne with diazoanthrone, followed by thermal rearrangement and elimination of nitrogen .
Industrial Production Methods
化学反応の分析
Types of Reactions
Naphth(2,1-a)aceanthrylene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can reduce the aromatic rings to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are commonly used.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and various substituted compounds depending on the reagents and conditions used .
科学的研究の応用
Naphth(2,1-a)aceanthrylene has several scientific research applications:
Chemistry: It is used in studies related to PAHs and their reactivity, stability, and electronic properties.
Biology: Its mutagenic and carcinogenic properties make it a subject of interest in toxicology and cancer research.
Medicine: Research into its effects on human cells can provide insights into the mechanisms of carcinogenesis.
Industry: It is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism by which Naphth(2,1-a)aceanthrylene exerts its effects involves the formation of reactive intermediates during metabolic activation. These intermediates can interact with DNA, leading to mutations and potentially causing cancer. The compound’s high molecular reactivity is associated with the locations and migration of its aromatic sextets, which increase electronic entropy and molecular reactivity .
類似化合物との比較
Similar Compounds
- Naphth(1,2-a)aceanthrylene
- Dibenz(a,l)aceanthrylene
- Indeno(1,2,3-de)naphthacene
- Naphtho(1,2-j)fluoranthene
- Naphth(2,1-e)acephenanthrylene
- Dibenz(a,j)aceanthrylene
- Naphth(1,2-e)acephenanthrylene
- Naphtho(2,1-j)fluoranthene
Uniqueness
Naphth(2,1-a)aceanthrylene is unique due to its specific arrangement of fused benzene rings, which contributes to its high reactivity and potential biological activity. Its structure allows for the formation of reactive intermediates that can interact with biological molecules, making it a valuable compound for research in various fields .
特性
CAS番号 |
75519-75-4 |
|---|---|
分子式 |
C24H14 |
分子量 |
302.4 g/mol |
IUPAC名 |
hexacyclo[11.10.1.02,7.09,24.014,23.015,20]tetracosa-1(24),2,4,6,8,10,12,14(23),15,17,19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-3-9-18-15(6-1)12-13-21-23(18)20-11-5-8-17-14-16-7-2-4-10-19(16)24(21)22(17)20/h1-14H |
InChIキー |
VXAPIEAEJHPCOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=CC6=CC=CC=C6C3=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


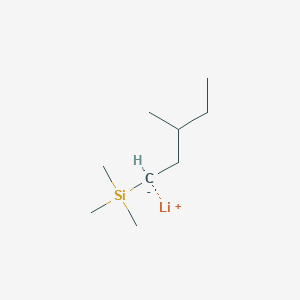
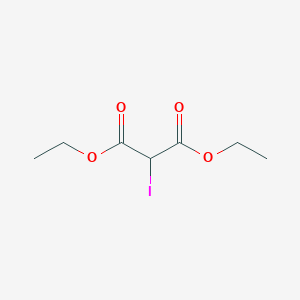

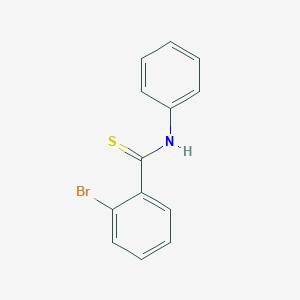
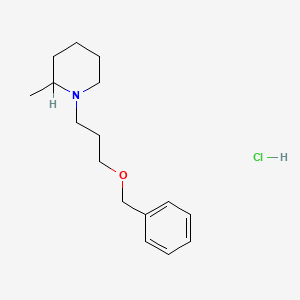
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
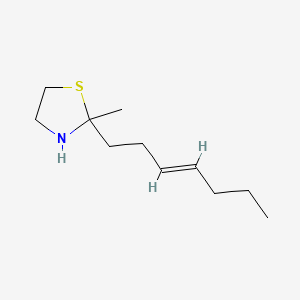
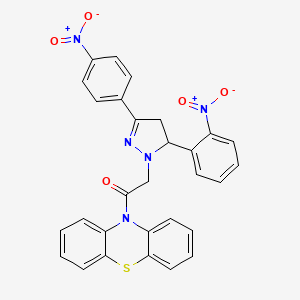
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
